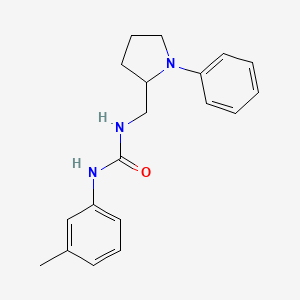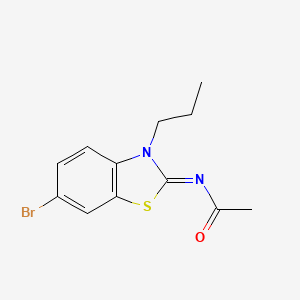![molecular formula C7H11N5O3S B2616433 2-[(2,4-Dimethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide CAS No. 870693-18-8](/img/structure/B2616433.png)
2-[(2,4-Dimethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(2,4-Dimethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide” is a chemical compound with the molecular formula C7H11N5O3S and a molecular weight of 245.26 . It contains a tetrahydro-1,2,4-triazin-6-yl group, which is a type of heterocyclic compound. This compound is for research use only .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound 2-[(2,4-Dimethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide, due to its structural complexity, finds application in the synthesis and characterization of novel chemical entities. For instance, Saraswathi and Srinivasan (1977) explored the synthesis of 1,2,4-triazines, showcasing the diverse cyclization pathways possible with related compounds, which could be applicable to understanding the chemical behavior and potential applications of the compound (Saraswathi & Srinivasan, 1977).
Antimicrobial and Anticancer Potential
Research by Fathima et al. (2022) on derivatives of 1,2,4-triazines, including structures similar to the compound of interest, revealed significant antimicrobial, antifungal, and anticancer activities. This indicates the compound’s potential utility in developing novel therapeutic agents (Fathima et al., 2022). Similarly, Kumara et al. (2015) demonstrated the larvicidal and antimicrobial activities of triazinone derivatives, highlighting the compound's potential in pest control and antimicrobial applications (Kumara et al., 2015).
Fungicidal Activities
Chen et al. (2009) synthesized 1,2,4-triazolo[1,5-a]pyrimidine derivatives with acetohydrazide components, showing promising fungicidal activities against various fungi, suggesting the compound’s role in agriculture as a potential fungicide (Chen et al., 2009).
Pharmacological Properties
The reaction of related triazole compounds with various substituents has been explored to understand their potential pharmacological properties. Maliszewska-Guz et al. (2005) investigated the effects of similar compounds on the central nervous system, indicating the broad scope of biological activity exploration for our compound of interest (Maliszewska-Guz et al., 2005).
Mosquito-Larvicidal and Antibacterial Properties
Studies by Castelino et al. (2014) on thiadiazolotriazin-4-ones, structurally similar to the compound , demonstrated moderate mosquito-larvicidal and antibacterial activities. This suggests potential applications in mosquito control and antibacterial drug development (Castelino et al., 2014).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-[(2,4-dimethyl-3,5-dioxo-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O3S/c1-11-6(14)5(10-12(2)7(11)15)16-3-4(13)9-8/h3,8H2,1-2H3,(H,9,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZMSRWZUSLSAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=NN(C1=O)C)SCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2R)-2-[(1R,2R)-2-Fluorocyclohexyl]oxycyclohexan-1-ol](/img/structure/B2616352.png)



![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2616361.png)

![N-(2-(6-((3-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2616363.png)


![tert-Butyl [(1-isobutylpiperidin-4-yl)methyl]carbamate](/img/structure/B2616369.png)


